molecular formula C9H16N2O B2851566 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 1474026-47-5

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No.: B2851566
CAS No.: 1474026-47-5
M. Wt: 168.24
InChI Key: IATHMVVWXYJRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2,7-Diazaspiro[35]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C9H16N2O It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro[35]nonane ring system

Biochemical Analysis

Biochemical Properties

It has been found to bind in the switch-II pocket of KRAS G12C . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the KRAS signaling pathway.

Cellular Effects

Given its role as a covalent inhibitor of KRAS G12C , it is likely to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone involves binding to the switch-II pocket of KRAS G12C . This binding interaction likely leads to inhibition of the KRAS protein, thereby affecting gene expression and cellular processes.

Temporal Effects in Laboratory Settings

It has been reported to have high metabolic stabilities in human and mouse liver microsomes , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In an NCI-H1373 xenograft mouse model, 1-(2,7-Diazaspiro[3.5]nonan-2-yl)ethanone showed a dose-dependent antitumor effect . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

Given its role as a covalent inhibitor of KRAS G12C , it may interact with enzymes or cofactors involved in the KRAS signaling pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with an appropriate ketone or aldehyde. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to its specific spirocyclic structure and the presence of the ethanone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)2-4-10-5-3-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHMVVWXYJRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.